Atiprosin Maleate
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Overview
Description
Atiprosin maleate is an Antihypertensive compound.
Scientific Research Applications
Pharmacological Response Prediction in Glaucoma Treatment :
- A study conducted by Canut et al. (2021) in "Scientific Reports" investigates the genetic contribution to the pharmacological response in glaucoma treatment. They examined the response to beta-blocker (timolol maleate) and prostaglandin analog (latanoprost) in patients with primary open-angle glaucoma or ocular hypertension, identifying genetic markers that predict therapeutic response (Canut et al., 2021).
Antimalarial Compound Evaluation :
- The pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria were studied by Gautam et al. (2011) in "The Journal of Clinical Pharmacology." This study provides insights into the efficacy of Arterolane Maleate as an antimalarial compound and its recommended dosage for therapeutic benefits (Gautam et al., 2011).
Anticancer Agent Research :
- Research by Fu (2015) in "Molecular Cancer Therapeutics" examined ER maleate as a novel anticancer agent, particularly for oral squamous cell carcinoma. The study explored the biological effects of ER maleate on cancer cell behavior and its potential as a chemosensitizer for platinum drugs (Fu, 2015).
Hypertension Treatment Comparison :
- A comparative study of the effectiveness of Levoamlodipine Maleate for hypertension, compared to Amlodipine Besylate, was carried out by Ma et al. (2020) in "Cardiovascular Drugs and Therapy." This research provides valuable insights into the cost-effectiveness and efficacy of Levoamlodipine Maleate in treating hypertension (Ma et al., 2020).
Antidiabetic and Hepatoprotective Activities :
- Tang et al. (2017) in "Food research international" investigated the antidiabetic and hepatoprotective activities of Allium tuberosum, demonstrating its effectiveness in reducing fasting blood glucose levels and providing liver protection (Tang et al., 2017).
Analysis of Sunitinib Maleate in Cancer Treatment :
- A study on Sunitinib Maleate, a small-molecule inhibitor used in cancer treatment, was presented by Atkins, Jones, and Kirkpatrick (2006) in "Nature Reviews Drug Discovery." This research provides insights into the drug's mechanisms and applications in treating gastrointestinal stromal tumors and advanced renal-cell carcinoma (Atkins, Jones, & Kirkpatrick, 2006).
properties
CAS RN |
89303-64-0 |
---|---|
Product Name |
Atiprosin Maleate |
Molecular Formula |
C24H33N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3.C4H4O4/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21;5-3(6)1-2-4(7)8/h6-9,14,18,20H,5,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,20+;/m1./s1 |
InChI Key |
MPSLGGPOYBRWKD-ZKUJQEIMSA-N |
Isomeric SMILES |
CCN1CCN([C@H]2[C@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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